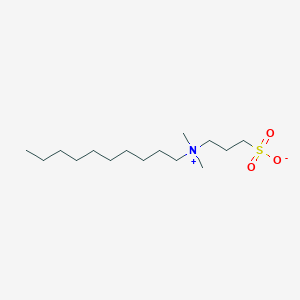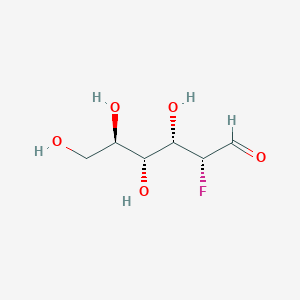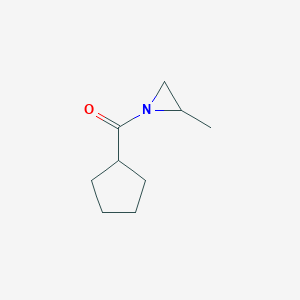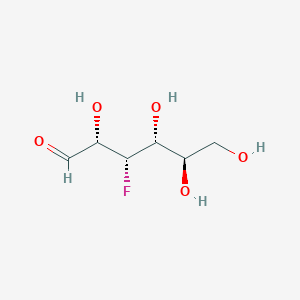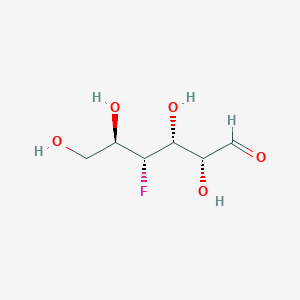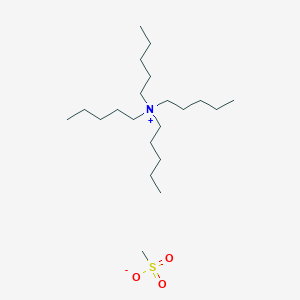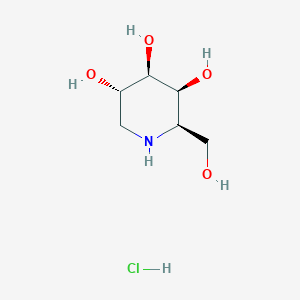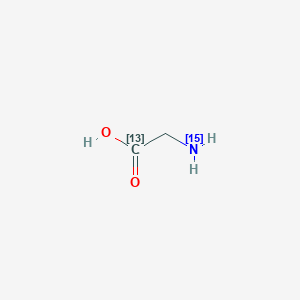
Azidobenzamido 008
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidobenzamido 008 (AzB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. AzB is a photo-crosslinking reagent that can be used to study protein-protein interactions and protein-DNA interactions.
Wirkmechanismus
The mechanism of action of Azidobenzamido 008 involves the formation of a covalent bond between the azide group of Azidobenzamido 008 and the target protein or DNA molecule upon exposure to ultraviolet (UV) light. The covalent bond formation occurs through a process called photo-crosslinking, which involves the generation of a highly reactive species called a nitrene upon UV light exposure. The nitrene then reacts with the target molecule to form a covalent bond.
Biochemische Und Physiologische Effekte
Azidobenzamido 008 has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
Azidobenzamido 008 has several advantages for lab experiments, including its ability to selectively crosslink proteins and DNA molecules, its high efficiency in crosslinking, and its ability to work under mild conditions. However, Azidobenzamido 008 also has some limitations, including its potential toxicity and the need for UV light exposure, which can damage biological samples.
Zukünftige Richtungen
There are several future directions for Azidobenzamido 008 research, including the development of new Azidobenzamido 008 derivatives with improved properties, the identification of new protein-protein and protein-DNA interactions using Azidobenzamido 008, and the application of Azidobenzamido 008 in live-cell imaging studies. Additionally, Azidobenzamido 008 can be used in combination with other crosslinking reagents to gain a more comprehensive understanding of protein-protein and protein-DNA interactions.
Synthesemethoden
The synthesis of Azidobenzamido 008 involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for Azidobenzamido 008 synthesis are 2-azido-N-(2-bromoethyl)benzamide and 4-aminobenzoic acid. These two compounds are reacted together in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form Azidobenzamido 008. The reaction is typically carried out in an organic solvent, such as dichloromethane, and requires careful monitoring to ensure complete conversion of the starting materials to Azidobenzamido 008.
Wissenschaftliche Forschungsanwendungen
Azidobenzamido 008 has several scientific research applications, including the study of protein-protein interactions and protein-DNA interactions. Azidobenzamido 008 can be used to identify the specific amino acid residues involved in protein-protein interactions by photo-crosslinking the interacting proteins and then analyzing the resulting crosslinked products. Azidobenzamido 008 can also be used to study protein-DNA interactions by crosslinking the protein to the DNA and then analyzing the resulting crosslinked products.
Eigenschaften
CAS-Nummer |
113400-63-8 |
|---|---|
Produktname |
Azidobenzamido 008 |
Molekularformel |
C53H60N12O9 |
Molekulargewicht |
1009.1 g/mol |
IUPAC-Name |
N-[4-[15-[(4-acetamidophenyl)methyl]-3-benzyl-12-(1-hydroxyethyl)-6-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-9-yl]butyl]-4-azidobenzamide |
InChI |
InChI=1S/C53H60N12O9/c1-31(66)46-52(73)58-41(15-8-9-25-55-47(68)35-19-23-38(24-20-35)63-64-54)48(69)59-43(29-36-30-56-40-14-7-6-13-39(36)40)49(70)61-44(28-33-11-4-3-5-12-33)53(74)65-26-10-16-45(65)51(72)60-42(50(71)62-46)27-34-17-21-37(22-18-34)57-32(2)67/h3-7,11-14,17-24,30-31,41-46,56,66H,8-10,15-16,25-29H2,1-2H3,(H,55,68)(H,57,67)(H,58,73)(H,59,69)(H,60,72)(H,61,70)(H,62,71) |
InChI-Schlüssel |
MCRDZKUHIMEOGV-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)NC(=O)C)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCNC(=O)C7=CC=C(C=C7)N=[N+]=[N-])O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)NC(=O)C)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCNC(=O)C7=CC=C(C=C7)N=[N+]=[N-])O |
Synonyme |
azidobenzamido 008 azidobenzamido-008 cyclo(Phe(4-NH)Ac)-Thr-Lys-(CO(4-N3)C6H4)-Trp-Phe-Pro cyclo(Phe-(4-NHAc)-Thr-Lys(CO(4-N3)C6H4)-Trp-Phe-Pro) cyclo(phenylalanyl-(4-acetylamino)threonyl-lysyl-(4-azidobenzoyl)tryptophyl-phenylalanyl-prolyl) cyclo-PTLTPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



